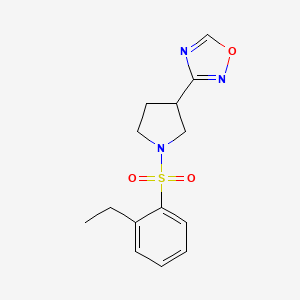

![molecular formula C14H23NO4 B2870027 Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate CAS No. 2096992-05-9](/img/structure/B2870027.png)

Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

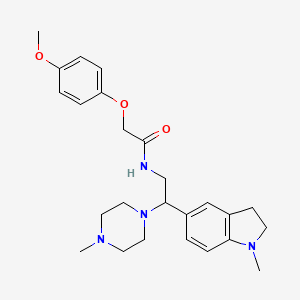

Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is a chemical compound with the CAS Number: 2096992-05-9 . It has a molecular weight of 269.34 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-5-18-10(16)6-13-7-14(8-13,9-13)15-11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,17) . This indicates that the compound has a bicyclic pentane structure with an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The compound also has an ethyl acetate group attached to it.Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.34 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

One-Pot Synthesis of Polysubstituted Derivatives : The compound is involved in the synthesis of mono- and bicyclic derivatives via a one-pot condensation process. This synthesis demonstrates the compound's utility in creating complex molecules with high yields, essential for further pharmaceutical and chemical research (Ishmiyarov et al., 2015).

Orthogonally Protected Amino Acids for Edeine Analogs : It serves as a precursor in synthesizing orthogonally protected amino acids, crucial for the synthesis of edeine analogs. This application highlights its role in producing compounds with potential antibacterial properties (Czajgucki et al., 2003).

Applications in Material Science

Aminoalkylation for Building Blocks : The compound is used in aminoalkylation reactions to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This method is vital for creating building blocks for pharmaceuticals, demonstrating the compound's versatility in drug development (Hughes et al., 2019).

Biochemical Research

Generation and Cyclization of Acyl Radicals : In biochemical research, it facilitates the generation and cyclization of acyl radicals from thiol esters under tin-free conditions. This process is crucial for synthesizing cycloalkanones, a class of compounds with potential applications in medicinal chemistry and materials science (Crich & Hao, 1997).

GC-MS Characterization of Phytochemical Constituents : The compound has been characterized in studies involving gas chromatography-mass spectrometry (GC-MS) to understand its role in natural product chemistry, particularly in identifying bioactive constituents in plants. This application is crucial for discovering new drugs and understanding plant biochemistry (Hamidi, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate are currently unknown . This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in numerous biological processes .

Mode of Action

As an amino acid derivative, it may interact with its targets through various mechanisms, such as binding to receptors or enzymes, modulating protein function, or participating in biochemical reactions .

Biochemical Pathways

As an amino acid derivative, it could potentially influence protein synthesis, metabolism, and other processes involving amino acids .

Pharmacokinetics

These properties are critical for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As an amino acid derivative, it may influence protein structure and function, cellular metabolism, and other biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, presence of other molecules, and cellular context .

Propriétés

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-10(16)6-13-7-14(8-13,9-13)15-11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUCSCPUFOFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC12CC(C1)(C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)

![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)

![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)

![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)